molecular formula C19H13FN4OS B2503455 (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 369392-70-1

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2503455
CAS No.: 369392-70-1
M. Wt: 364.4
InChI Key: PEMJRXNKKOIWPD-GXDHUFHOSA-N
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Description

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a structurally complex small molecule characterized by a thiazole core substituted with a 4-fluorophenyl group at the 4-position. The compound features a conjugated (E)-configured vinyl bridge linking a cyano group and the thiazole ring to a benzamide moiety. Key functional groups include:

  • 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
  • Cyano group: Introduces polarity and may participate in hydrogen bonding or dipole interactions.
  • Benzamide: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMJRXNKKOIWPD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the vinyl group and its subsequent attachment to the benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyano and thiazole groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Thiazole Substituent Key Functional Groups Spectral Data Highlights (IR/NMR)
(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide (Target) 4-(4-fluorophenyl) Cyano, benzamide, fluorophenyl Expected IR: C≡N (~2220 cm⁻¹), C-F (1100–1250 cm⁻¹). 1H NMR: Aromatic protons (δ 7.2–8.5 ppm), fluorophenyl singlet.
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide 4-(4-isobutylphenyl) Cyano, benzamide, isobutylphenyl IR: C≡N (~2220 cm⁻¹). 1H NMR: Isobutyl protons (δ 0.9–1.5 ppm), aromatic protons (δ 7.0–8.0 ppm).
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 5-(morpholinomethyl) Dichlorophenyl, morpholine, pyridinyl HRMS: [M+H]+ confirmed. 1H NMR: Morpholine protons (δ 3.5–4.0 ppm), pyridinyl protons (δ 8.5–9.0 ppm).
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonylphenyl, triazole Sulfonyl, difluorophenyl, triazole IR: C=S (1247–1255 cm⁻¹). 13C NMR: Sulfonyl carbon (δ ~120 ppm).

Biological Activity

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a cyano group, and a fluorophenyl group, which are crucial for its biological interactions.

Chemical Structure

The chemical structure of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide can be represented as follows:

C23H20FN3O2S\text{C}_{23}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes key functional groups that contribute to its biological activity.

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide involves interactions with various molecular targets, including enzymes and receptors. The thiazole ring and cyano group are essential for binding to these targets, potentially inhibiting or modulating their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity to certain biological targets .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK and NF-κB .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 1A4311.61 ± 1.92Cytotoxic activity via apoptosis
Compound 2HepG21.98 ± 1.22Induction of G2/M phase arrest
(E)-4...VariousTBDInhibition of specific kinases

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antibacterial efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
(E)-4...TBDTBD

Case Studies

A notable case study involved the evaluation of a thiazole derivative in an in vivo xenograft model, where it exhibited a tumor growth inhibition (TGI) rate comparable to established chemotherapeutic agents. The study concluded that the compound could serve as a lead for further development in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide?

The compound is typically synthesized via condensation reactions between thiazole derivatives and cyano-vinyl amines. A common approach involves reacting 2-amino-4-(4-fluorophenyl)thiazole with cyanoacetylated benzamide precursors under reflux in ethanol or acetic acid, catalyzed by glacial acetic acid. Key steps include optimizing reaction time (e.g., 7–20 hours) and purification via recrystallization (ethanol or acetone). Yields range from 57% to 85% depending on substituent reactivity and solvent choice .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • X-ray crystallography for 3D conformation analysis (e.g., spatial arrangement of the thiazole-fluorophenyl-cyanovinyl system).
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and E/Z isomerism.
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., m/z peaks corresponding to C₁₈H₁₃FN₄OS) .

Q. What biological activities are screened initially for this compound?

Preliminary assays focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric assays .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. nitrophenyl) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorophenyl groups enhance lipophilicity and target binding (e.g., kinase ATP pockets) due to fluorine’s electronegativity and small atomic radius.
  • Nitrophenyl substituents (as in analog compounds) increase electron-withdrawing effects, altering redox potential but reducing metabolic stability. Comparative IC₅₀ data show fluorophenyl derivatives exhibit 2–3× higher anticancer potency than nitrophenyl analogs in vitro .

Q. How should researchers resolve contradictions in biological data across studies?

Discrepancies often arise from:

  • Assay conditions : Varying pH, serum concentration, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and replicate experiments across multiple lines.
  • Solubility limitations : Pre-test solubility in DMSO/PBS and adjust concentrations to avoid false negatives .

Q. What computational methods predict target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Key residues (e.g., EGFR’s Lys745) often form hydrogen bonds with the cyano group.
  • MD simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Train on datasets linking substituent descriptors (e.g., Hammett σ) to IC₅₀ values .

Q. How is thermal stability assessed for formulation studies?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates suitability for solid formulations).
  • Differential scanning calorimetry (DSC) : Identify melting points (Tm) and polymorphic transitions.
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Q. What reaction mechanisms explain its participation in redox processes?

  • Oxidation : The nitrophenyl analog’s nitro group is reduced to an amine (NH₂) via NADPH-dependent reductases, generating reactive intermediates.
  • Electrophilic substitution : The thiazole ring undergoes halogenation (e.g., bromination at the 5-position) in acetic acid .

Q. What challenges arise during scale-up synthesis?

  • Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2:1 amine:aldehyde ratio) and use microwave-assisted synthesis to reduce time (30–50 minutes vs. 7 hours).
  • Purification difficulties : Employ flash chromatography (silica gel, ethyl acetate/hexane) or HPLC for polar byproducts .

Q. How can synergistic effects with existing therapies be tested?

  • Combination index (CI) assays : Use Chou-Talalay method to evaluate synergism with cisplatin or doxorubicin. CI < 1 indicates synergy.
  • In vivo xenograft models : Administer compound alongside standard drugs and monitor tumor volume reduction vs. monotherapy .

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